molecular formula C13H14ClFO2 B1596968 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid CAS No. 214263-02-2

1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid

Cat. No.: B1596968
CAS No.: 214263-02-2
M. Wt: 256.7 g/mol
InChI Key: LASDSPQVVMYXNX-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid is a chemical compound characterized by a cyclohexanecarboxylic acid core with a 2-chloro-4-fluorophenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction starts with the acylation of cyclohexanone using chloroform and aluminum chloride to form 1-(2-chloro-4-fluorophenyl)cyclohexanone.

  • Oxidation: The cyclohexanone derivative undergoes oxidation using strong oxidizing agents like potassium permanganate or chromic acid to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid to alcohols or aldehydes.

  • Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles like hydroxide or amine groups can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-(2-Chlorophenyl)cyclohexanecarboxylic acid: Lacks the fluorine atom.

  • 1-(4-Fluorophenyl)cyclohexanecarboxylic acid: Lacks the chlorine atom.

  • 1-(2-Chloro-4-methylphenyl)cyclohexanecarboxylic acid: Has a methyl group instead of a fluorine atom.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO2/c14-11-8-9(15)4-5-10(11)13(12(16)17)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASDSPQVVMYXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361464
Record name 1-(2-chloro-4-fluorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214263-02-2
Record name 1-(2-chloro-4-fluorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid
Reactant of Route 2
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid
Reactant of Route 5
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid

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